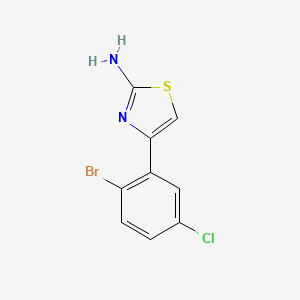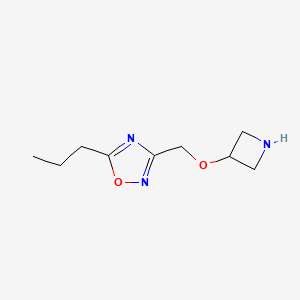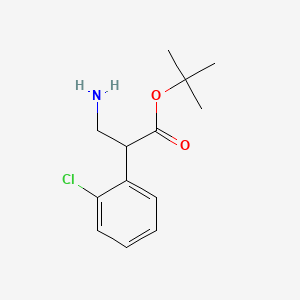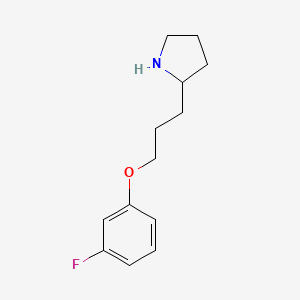![molecular formula C10H10ClN3 B13535303 [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1257858-76-6](/img/structure/B13535303.png)
[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a chlorophenyl group at the 5-position and a methanamine group at the 3-position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine typically involves the formation of the pyrazole ring followed by the introduction of the chlorophenyl and methanamine groups. One common method involves the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. The chlorophenyl group can be introduced via a substitution reaction using a chlorobenzene derivative. The methanamine group is then added through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the pyrazole intermediate, chlorination to introduce the chlorophenyl group, and amination to attach the methanamine group. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its therapeutic potential. It may act on specific biological targets, offering new avenues for treating diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various industrial processes.
Wirkmechanismus
The mechanism of action of [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine involves its interaction with molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, ion channels, and transcription factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanamine
- [5-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine
- [5-(4-methylphenyl)-1H-pyrazol-3-yl]methanamine
Uniqueness
Compared to similar compounds, [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorophenyl group may enhance its binding affinity to certain targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
1257858-76-6 |
|---|---|
Molekularformel |
C10H10ClN3 |
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) |
InChI-Schlüssel |
CSXHDSGUGFYTJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol](/img/structure/B13535224.png)
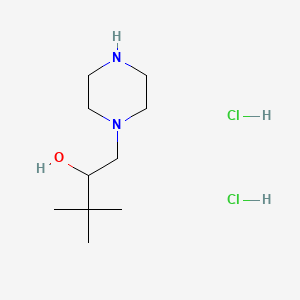
![3-[(Methylsulfanyl)methyl]morpholine](/img/structure/B13535244.png)
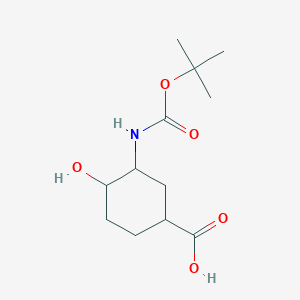
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone](/img/structure/B13535255.png)

